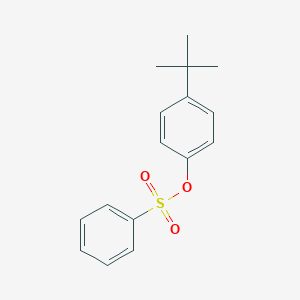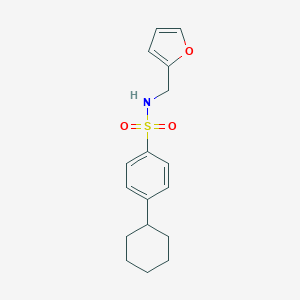
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine, also known as DMPS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMPS is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学的研究の応用
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been studied for its potential use as a neuroprotective agent, as well as its ability to improve cognitive function.
作用機序
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, as well as increase the expression of antioxidant enzymes. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine has also been shown to have neuroprotective effects, protecting against neuronal damage and death.
実験室実験の利点と制限
One of the advantages of using 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine in lab experiments is its relatively low toxicity and high solubility in water. However, one limitation is that it can be difficult to obtain in large quantities, making it more expensive than other compounds.
将来の方向性
There are several future directions for research on 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and treatment regimen for these conditions. Another area of interest is the potential use of 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine as a neuroprotective agent in traumatic brain injury and stroke. Finally, more research is needed to fully understand the mechanism of action of 1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine and its effects on various signaling pathways in the body.
合成法
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine can be synthesized through the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylpiperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
特性
製品名 |
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine |
|---|---|
分子式 |
C18H29N3O4S2 |
分子量 |
415.6 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C18H29N3O4S2/c1-15-6-8-20(9-7-15)27(24,25)21-12-10-19(11-13-21)26(22,23)18-5-4-16(2)14-17(18)3/h4-5,14-15H,6-13H2,1-3H3 |
InChIキー |
PQFSUYIANQRUIE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)


![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)


![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)
![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)
